Cas no 113579-08-1 (24,25,26,27-Tetranoroleana-1(10),3,5,7,14-pentaen-29-oicacid, 3,21,22-trihydroxy-9,13,15-trimethyl-2-oxo-, methyl ester, (9b,13a,20a,21b,22b)-)

24,25,26,27-Tetranoroleana-1(10),3,5,7,14-pentaen-29-oicacid, 3,21,22-trihydroxy-9,13,15-trimethyl-2-oxo-, methyl ester, (9b,13a,20a,21b,22b)- structure
113579-08-1 structure
Product Name:24,25,26,27-Tetranoroleana-1(10),3,5,7,14-pentaen-29-oicacid, 3,21,22-trihydroxy-9,13,15-trimethyl-2-oxo-, methyl ester, (9b,13a,20a,21b,22b)-
Numero CAS:113579-08-1
MF:C30H38O6
MW:494.619129657745
CID:165765
PubChem ID:21579198
Update Time:2025-04-19

24,25,26,27-Tetranoroleana-1(10),3,5,7,14-pentaen-29-oicacid, 3,21,22-trihydroxy-9,13,15-trimethyl-2-oxo-, methyl ester, (9b,13a,20a,21b,22b)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 24,25,26,27-Tetranoroleana-1(10),3,5,7,14-pentaen-29-oicacid, 3,21,22-trihydroxy-9,13,15-trimethyl-2-oxo-, methyl ester, (9b,13a,20a,21b,22b)-
    • 24,25,26,27-Tetranoroleana-1(10),3,5,7,14-pentaen-29-oicacid, 3,21,22-trihydroxy-9,13,15-trimethyl-2-oxo-, methyl ester, (9b,
    • AKOS040753255
    • D:A-Friedo-24,26-dinoroleana-1(10),3,5,7,14-pentaen-29-oic acid, 3,21,22-trihydroxy-15-methyl-2-oxo-, methyl ester, (20alpha,21beta,22beta)-
    • methyl (2S,3R,4S,4aR,6aS,14aS,14bS)-3,4,10-trihydroxy-2,4a,6,6a,9,14a-hexamethyl-11-oxo-3,4,5,13,14,14b-hexahydro-1H-picene-2-carboxylate
    • 113579-08-1
    • Netzahualcoyondiol
    • 24,25,26,27-Tetranoroleana-1(10),3,5,7,14-pentaen-29-oic acid, 3,21,22-trihydroxy-9,13,15-trimethyl-2-oxo-, methyl ester, (9beta,13alpha,20alpha,21beta,22beta)-
    • DTXSID90921119
    • methyl 3,4,10-trihydroxy-2,4a,6,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,11,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate
    • Inchi: 1S/C30H38O6/c1-15-13-29(5)21(14-30(6,26(35)36-7)25(34)24(29)33)28(4)11-10-27(3)18(22(15)28)9-8-17-16(2)23(32)20(31)12-19(17)27/h8-9,12,21,24-25,32-34H,10-11,13-14H2,1-7H3/t21-,24+,25-,27+,28-,29+,30-/m0/s1
    • Chiave InChI: APGPWXZLGUDEGW-BTAXULIISA-N
    • Sorrisi: O[C@@H]1[C@@H]([C@](C(=O)OC)(C)C[C@H]2[C@]3(C)CC[C@@]4(C)C5=CC(C(=C(C)C5=CC=C4C3=C(C)C[C@]21C)O)=O)O

Proprietà calcolate

  • Massa esatta: 494.26694
  • Massa monoisotopica: 494.26683893g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 2
  • Complessità: 1250
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 104Ų

Proprietà sperimentali

  • PSA: 104.06
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.